REACTION_CXSMILES
|
C([O:3][C:4](=O)[C:5]1[C:10]([NH:11][CH3:12])=[CH:9][C:8]([Cl:13])=[N:7][CH:6]=1)C.[H-].[H-].[H-].[H-].[Li+].[Al+3].CO.C(OCC)(=O)C>C1COCC1>[Cl:13][C:8]1[N:7]=[CH:6][C:5]([CH2:4][OH:3])=[C:10]([NH:11][CH3:12])[CH:9]=1 |f:1.2.3.4.5.6,7.8|
|
Name
|
|
Quantity
|
33 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C1=CN=C(C=C1NC)Cl)=O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
MeOH ethyl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO.C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
|
After the addition
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Type
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TEMPERATURE
|
Details
|
The mixture was warmed to rt
|
Type
|
CUSTOM
|
Details
|
to destroy the excess LAH
|
Type
|
CUSTOM
|
Details
|
The crude reaction mixture
|
Type
|
FILTRATION
|
Details
|
was filtered through a celite plug
|
Type
|
WASH
|
Details
|
washing twice with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
the crude residue was purified by silica gel chromatography (1:1 hexanes/ethyl acetate eluant)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |